6-Formyl-1,1dioxothiachroman
Description
6-Formyl-1,1dioxothiachroman is a heterocyclic compound characterized by a thiachroman core (a sulfur-containing bicyclic structure) modified with a formyl (-CHO) group at the 6-position and two sulfonyl oxygen atoms at the 1-position. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The formyl group enhances reactivity in nucleophilic addition reactions, while the dioxo moiety stabilizes the ring system through resonance.
Properties
CAS No. |
109210-01-7 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3S/c11-7-8-3-4-10-9(6-8)2-1-5-14(10,12)13/h3-4,6-7H,1-2,5H2 |
InChI Key |
MPKDZTZRDDSCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)S(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-1,1dioxothiachroman typically involves the following steps:
Formation of the Thiachroman Ring: The thiachroman ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an aromatic aldehyde. This reaction is often catalyzed by acids or bases under reflux conditions.
Industrial Production Methods
Industrial production of 6-Formyl-1,1dioxothiachroman may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-1,1dioxothiachroman can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 6-Carboxy-1,1dioxothiachroman.
Reduction: 6-Hydroxymethyl-1,1dioxothiachroman.
Substitution: Various substituted thiachroman derivatives, depending on the substituent introduced.
Scientific Research Applications
Biology: Thiachroman derivatives have shown promise as enzyme inhibitors and have been investigated for their potential as therapeutic agents.
Medicine: Research has explored the use of thiachroman derivatives in the development of new drugs, particularly for their anti-inflammatory and anticancer properties.
Industry: Thiachroman compounds are used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Formyl-1,1dioxothiachroman involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Key Compounds:
Analysis:
- Electronic Effects : The formyl group in 6-Formyl-1,1dioxothiachroman increases electrophilicity compared to carboxylic acid derivatives like tofenamic acid, which rely on hydrogen bonding for target interaction .
- Synthetic Utility : Thiophene-containing analogs (e.g., compounds) are often intermediates in steroid synthesis, whereas the formyl group in 6-Formyl-1,1dioxothiachroman may facilitate cross-coupling reactions or Schiff base formation .
Sulfur-Containing Heterocycles
Key Compounds:
Analysis:
- Sulfur Reactivity : The thiachroman core in 6-Formyl-1,1dioxothiachroman differs from sulfanyl-bridged compounds () by integrating sulfur into the ring system, reducing susceptibility to oxidation compared to thioethers.
- Functional Group Synergy : The dioxo group in 6-Formyl-1,1dioxothiachroman enhances ring planarity and conjugation, contrasting with fluoronaphthalene’s lack of polar substituents () .
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